1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halogenated reagents, Lewis acids, bases
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl and dimethoxyphenyl groups can enhance the compound’s binding affinity and specificity towards these targets. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)urea
- 1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)acetamide
- 1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)benzamide
Uniqueness
1-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H19ClN4O3 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H19ClN4O3/c1-12-18(22-23-24(12)15-7-5-14(20)6-8-15)19(25)21-11-13-4-9-16(26-2)10-17(13)27-3/h4-10H,11H2,1-3H3,(H,21,25) |
InChI Key |
KHJXHWYFNYRXIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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